4,4-Dimethyl-3-oxopentanal (CAS 23459-13-4) is a stable, distillable β-ketoaldehyde that eliminates the handling and selectivity issues of acetoacetaldehyde salts. Its sterically bulky tert-butyl group enforces exclusive 1,3,5-regioselectivity in cyclotrimerizations and heterocycle condensations, avoiding isomer mixtures and streamlining purification. Ideal for preparing sterically congested pyrazole/pyrimidine API intermediates and dendrimer cores. Supplied as a free-flowing liquid for direct use in anhydrous aldol and Knoevenagel reactions.
4,4-Dimethyl-3-oxopentanal (CAS 23459-13-4), commonly known as pivaloylacetaldehyde, is a highly branched beta-ketoaldehyde featuring a bulky tert-butyl group adjacent to the ketone carbonyl [1]. Unlike simpler aliphatic beta-ketoaldehydes which are notoriously unstable and prone to rapid polymerization, this compound can be isolated, distilled, and handled as a stable liquid [2]. Its structural topology—combining a highly reactive aldehyde with a sterically shielded ketone—makes it a premium building block for regioselective cyclotrimerizations and the synthesis of sterically congested heterocycles [3]. For procurement teams, it represents a stable, ready-to-use alternative to handling sensitive enolate salts or masked acetals.
Attempting to substitute 4,4-dimethyl-3-oxopentanal with simpler analogs like acetoacetaldehyde or standard beta-diketones introduces severe process liabilities [1]. Acetoacetaldehyde cannot be isolated in its free form and must be procured and handled as a sodium salt or acetal, requiring additional deprotection steps and complicating stoichiometric control [2]. Furthermore, the absence of the bulky tert-butyl group in generic substitutes leads to poor regioselectivity during condensation reactions. For example, in heterocycle synthesis or cyclotrimerization, less hindered analogs often produce intractable mixtures of 1,2,4- and 1,3,5-isomers, or mixed pyrazole regioisomers, driving up purification costs and reducing the overall yield of the target active pharmaceutical ingredient (API) or advanced material [3].
Unsubstituted α-keto aldehydes lack gem-dimethyl bulk; reactivity and regioselectivity may shift significantly.
Predicted pKa ~6 vs. ~3 for methylglyoxal; enolate formation and base compatibility may not transfer.
2,2-Dimethyl isomer places bulk adjacent to aldehyde, reversing chemoselectivity and may derail planned synthetic routes.
Pivaloylacetaldehyde demonstrates superior thermal stability and processability compared to its unbranched analog, acetoacetaldehyde[1]. While free acetoacetaldehyde rapidly self-condenses at room temperature and must be handled as a sodium enolate salt, pivaloylacetaldehyde can be safely isolated and vacuum distilled (b.p. 72-75 °C at 60 mm Hg) with minimal degradation [2]. This stability allows it to be utilized directly in anhydrous or sensitive catalytic processes where the introduction of sodium salts or aqueous deprotection conditions would be detrimental.
| Evidence Dimension | Isolation and Handling Stability |
| Target Compound Data | Stable free liquid, distillable at 72-75 °C (60 mm Hg) |
| Comparator Or Baseline | Acetoacetaldehyde (Unstable, requires sodium salt or acetal form) |
| Quantified Difference | Eliminates the need for salt handling or deprotection steps |
| Conditions | Standard laboratory isolation and vacuum distillation |
Procuring a stable, free beta-ketoaldehyde eliminates extra synthetic deprotection steps and simplifies stoichiometric control in industrial scale-up.
The massive steric bulk of the tert-butyl group in 4,4-dimethyl-3-oxopentanal enforces strict regiocontrol during acid-catalyzed cyclotrimerization [1]. When refluxed in acetic acid, pivaloylacetaldehyde undergoes self-condensation to yield exclusively 1,3,5-tripivaloylbenzene (approx. 30-40% yield), completely suppressing the formation of the 1,2,4-isomer [2]. In contrast, less sterically hindered aliphatic precursors often yield complex statistical mixtures of 1,3,5- and 1,2,4-trisubstituted benzenes that are difficult to separate, making pivaloylacetaldehyde the optimal precursor for C3-symmetric sterically congested aromatic cores [1].
| Evidence Dimension | Regioisomer Distribution in Cyclotrimerization |
| Target Compound Data | Exclusive formation of 1,3,5-tripivaloylbenzene (100% regioselectivity) |
| Comparator Or Baseline | Less hindered aliphatic beta-ketoaldehydes (Yield mixed 1,3,5- and 1,2,4-isomers) |
| Quantified Difference | Complete suppression of the 1,2,4-isomer |
| Conditions | Acid-catalyzed condensation (e.g., refluxing acetic acid) |
Absolute regiocontrol drastically reduces downstream purification costs when synthesizing C3-symmetric ligands or advanced materials.
In the synthesis of pyrazoles and pyrimidines via condensation with binucleophiles (like hydrazines or amidines), 4,4-dimethyl-3-oxopentanal offers extreme steric differentiation between its two carbonyl groups [1]. The unhindered aldehyde carbon undergoes preferential initial nucleophilic attack, while the tert-butyl-shielded ketone reacts slower. This kinetic differentiation drives the formation of a single heterocycle regioisomer[2]. Symmetrical beta-diketones (like acetylacetone) or less differentiated ketoaldehydes often yield mixtures of regioisomers, requiring costly chromatographic separation [1].
| Evidence Dimension | Carbonyl Reactivity Differentiation |
| Target Compound Data | High steric contrast (aldehyde vs. tert-butyl ketone) driving single regioisomer formation |
| Comparator Or Baseline | Acetylacetone / unhindered ketoaldehydes (Low steric contrast, mixed regioisomers) |
| Quantified Difference | Significant enhancement in kinetic regioselectivity during binucleophile condensation |
| Conditions | Condensation with asymmetric hydrazines or amidines |
High regioselectivity in heterocycle formation is critical for pharmaceutical procurement, ensuring high yields of the correct API intermediate.
Directly leveraging its exclusive 1,3,5-regioselectivity during cyclotrimerization, pivaloylacetaldehyde is the premier precursor for synthesizing 1,3,5-tripivaloylbenzene [1]. This sterically congested aromatic core is subsequently reduced or modified to create specialized dendrimer cores, molecular hosts, and bulky ligands for transition-metal catalysis [2].
Due to the extreme steric differentiation between the reactive aldehyde and the shielded tert-butyl ketone, this compound is heavily utilized in the pharmaceutical industry to synthesize highly specific pyrazole and pyrimidine API intermediates [3]. It ensures that asymmetric binucleophiles condense in a predictable, single-orientation manner.
Because it can be procured and handled as a stable, free liquid rather than a sodium salt, 4,4-dimethyl-3-oxopentanal is ideal for sensitive, anhydrous aldol condensations and Knoevenagel reactions where the presence of water or alkali metals would poison catalysts or degrade sensitive substrates [1].